molecular formula C11H11NO4 B11796784 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B11796784
M. Wt: 221.21 g/mol
InChI Key: MFMGJSHHMXBIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound that features a furan ring fused with a tetrahydropyridine ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid with tetrahydropyridine derivatives in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of catalysts such as ZrO2 has been reported to enhance the efficiency of the synthesis . Optimization of reaction parameters, including temperature and reactant ratios, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The furan ring’s electron-rich nature allows it to participate in various interactions, enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

1-(furan-2-carbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C11H11NO4/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2-4,6H,1,5,7H2,(H,14,15)

InChI Key

MFMGJSHHMXBIOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=CO2

Origin of Product

United States

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